5-methoxy-2-[4-(3-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]phenol
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Overview
Description
5-methoxy-2-[4-(3-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]phenol is a complex organic compound that belongs to the class of aryloxy phenols. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique structure of this compound, featuring methoxy groups and a pyrazolyl phenol core, imparts specific chemical properties that make it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-2-[4-(3-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]phenol typically involves multiple steps, including nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. One common method involves the reaction of 3-methoxyphenol with 3-bromanisole in the presence of a copper catalyst, followed by the cleavage of methyl groups using hydrobromic acid in acetic acid .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. The specific conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
5-methoxy-2-[4-(3-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic aromatic substitutions are common, with reagents like halogens and nitriles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce corresponding alcohols.
Scientific Research Applications
5-methoxy-2-[4-(3-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]phenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-methoxy-2-[4-(3-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]phenol involves its interaction with specific molecular targets and pathways. For instance, it may act as an antagonist at certain receptors, inhibiting specific signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- N-(4-Methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
Uniqueness
5-methoxy-2-[4-(3-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]phenol is unique due to its specific combination of methoxy groups and a pyrazolyl phenol core. This structure imparts distinct chemical properties, such as enhanced stability and specific reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
5-methoxy-2-[4-(3-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-11-18(24-14-6-4-5-12(9-14)22-2)17(20-19-11)15-8-7-13(23-3)10-16(15)21/h4-10,21H,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIABKEHWNHBXJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C2=C(C=C(C=C2)OC)O)OC3=CC=CC(=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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